molecular formula C10H20N2O3 B3067727 (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate CAS No. 1400562-12-0

(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B3067727
CAS No.: 1400562-12-0
M. Wt: 216.28
InChI Key: STYSIWNZDIJKGC-HTQZYQBOSA-N
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Description

(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediary Roles

(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate and its derivatives play a significant role as intermediaries in chemical synthesis processes, particularly in the creation of biologically active compounds and natural products.

  • Synthesis of Biotin Intermediates :

    • Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, closely related to the compound , is synthesized from L-cystine and serves as a key intermediate in the natural product Biotin. This compound is crucial for the metabolic cycle, assisting in the biosynthesis of fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).
  • Mechanism and Application in tert-Butyloxycarbonyl Group Migration :

    • A specific derivative of this compound is involved in N→O tert-butyloxycarbonyl (Boc) group migration, a process triggered by an alkoxide anion. This reaction follows a unique intramolecular pathway, featuring a nine-membered cyclic transition state (F. Xue & R. Silverman, 2010).
  • Stereoselective Syntheses :

    • Derivatives of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate undergo reactions to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. These reactions are crucial for the Mitsunobu reaction, leading to the formation of trans (3R,4R) isomers (V. Boev et al., 2015).
  • Synthesis of Chiral Auxiliaries and Building Blocks :

    • Enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate are prepared from L-alanine and used as chiral auxiliaries and building blocks for dipeptide synthesis. This process includes various transformations such as benzylation, oxidative coupling, and alkylations, demonstrating the compound's versatility in synthesizing biologically active structures (A. Studer et al., 1995).
  • Enzyme-catalyzed Kinetic Resolution :

    • The compound has been utilized in enzyme-catalyzed kinetic resolutions, optimizing enzyme, solvent, and temperature parameters to achieve high enantioselectivity. This application is crucial in the preparation of enantiomerically pure compounds, demonstrating the compound's utility in precise, stereo-specific syntheses (F. Faigl et al., 2013).

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYSIWNZDIJKGC-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.13 g of 20% w/w palladium-on-carbon was added to a solution of 0.99 g (0.0025 mole) of 1-t-butoxycarbonyl-3-dibenzylamino-4-methoxypyrrolidine dissolved in 15 ml of ethanol, and the mixture was stirred vigorously at 50° C. for 4 hours in an atmosphere of hydrogen. The catalyst was filtered off from the reaction mixture, after which the filtrate was concentrated by evaporation under reduced pressure, to give 0.44 g of 3-amino-1-t-butoxycarbonyl-4-methoxypyrrolidine as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
1-t-butoxycarbonyl-3-dibenzylamino-4-methoxypyrrolidine
Quantity
0.99 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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